High-Affinity Binding to SMARCA2 Bromodomain: Comparable to Known Inhibitors
SMARCA2 ligand-6 exhibits a dissociation constant (Kd) of 32 nM for the SMARCA2 bromodomain, as determined by the BROMOscan LeadHunter assay [1]. This affinity is comparable to or better than several well-characterized SMARCA2/4 bromodomain inhibitors, including PFI-3 (Kd = 81 nM) and SGC-SMARCA-BRDVIII (Kd = 35 nM) [2][3]. The affinity for SMARCA4 is slightly lower (Kd = 33 nM), while binding to PBRM1 bromodomain 5 is weaker (Kd = 53 nM), indicating a degree of selectivity for SMARCA2 over PBRM1 but not over SMARCA4 [1].
| Evidence Dimension | Binding affinity (Kd) |
|---|---|
| Target Compound Data | 32 nM |
| Comparator Or Baseline | PFI-3: 81 nM; SGC-SMARCA-BRDVIII: 35 nM |
| Quantified Difference | 2.5-fold better than PFI-3; slightly better (1.1-fold) than SGC-SMARCA-BRDVIII |
| Conditions | BROMOscan LeadHunter assay |
Why This Matters
This binding affinity supports the use of SMARCA2 ligand-6 as a potent and competitive starting point for PROTAC development, ensuring efficient target engagement and degradation.
- [1] BindingDB. (n.d.). BDBM50628859: SMARCA2 ligand-6. Retrieved from http://ww.w.bindingdb.org View Source
- [2] Farnaby, W., Koegl, M., McConnell, D. B., & Ciulli, A. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology, 15, 672–680. View Source
- [3] Cenmed. (n.d.). SGC-SMARCA-BRDVIII. Retrieved from https://cenmed.com View Source
